N-环戊基-4-氧代-8-(对甲苯基)-4,6,7,8-四氢咪唑并[2,1-c][1,2,4]三嗪-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compounds with structures similar to the one you mentioned often belong to a class of organic compounds known as heterocyclic compounds . These compounds contain a ring structure that includes atoms of at least two different elements. In this case, the compound contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a triazole ring attached to various functional groups . The exact structure would depend on the specific functional groups present in the compound.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the triazole ring. For example, 1,3,4-thiadiazoles can undergo various reactions, including condensation reactions and cycloaddition with dipolarophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely depending on their structure and the specific functional groups they contain. For example, some triazole derivatives are crystalline solids, while others might be liquids .科学研究应用
合成和化学性质
与“N-环戊基-4-氧代-8-(对甲苯基)-4,6,7,8-四氢咪唑并[2,1-c][1,2,4]三嗪-3-甲酰胺”结构相关的化合物已通过各种化学反应合成。例如,咪唑并[5,1-c][1,2,4]三嗪的合成涉及将5-重氮咪唑-4-甲酰胺与反应性亚甲基底物偶联。此过程导致咪唑基-腙的形成,该腙在酸性或碱性条件下环化生成咪唑并[5,1-c][1,2,4]三嗪。此外,已经开发出涉及氰基取代基和乙酰基的衍生物,展示了导致产生具有潜在生物活性特性的各种双环结构的反应的多功能性 (Baig & Stevens, 1981)。
抗肿瘤应用
一个关键的衍生物“8-甲酰咪唑并[5,1-d]-1,2,3,5-四嗪-4(3H)-酮”已被合成并确定为抗肿瘤药物前体,展示了这些化合物在癌症研究中的潜力。合成过程涉及5-重氮咪唑-4-甲酰胺与三甲基甲硅烷基异氰酸酯的反应,导致生成进一步反应生成替莫唑胺等抗肿瘤药物的化合物 (Wang & Stevens, 1996)。
杂环系统和生化影响
已经报道了含有稠合嘧啶和三嗪环的新杂环系统的合成,例如噻唑并[3,2-a]吡啶。这些化合物展示了潜在的抗真菌特性,进一步突出了三嗪衍生物在开发新治疗剂中的广泛应用 (al-Thebeiti, 2000)。
生物活性磺酰胺衍生物
对含有噻唑部分的生物活性磺酰胺衍生物的研究表明,这些化合物具有显着的杀虫潜力。这表明三嗪衍生物在农业科学中具有更广泛的用途,而不仅仅是在药物化学中的应用 (Soliman 等人,2020)。
磁性行为研究
已经探索了基于三嗪及其磁性行为的树状聚合物配合物,表明在材料科学和纳米技术中具有潜在应用。这项研究展示了三嗪衍生物的多功能性,将它们的用途从生物应用扩展到包括材料科学 (Uysal & Koç, 2010)。
作用机制
未来方向
属性
IUPAC Name |
N-cyclopentyl-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12-6-8-14(9-7-12)22-10-11-23-17(25)15(20-21-18(22)23)16(24)19-13-4-2-3-5-13/h6-9,13H,2-5,10-11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWGUMIVRDRNMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。